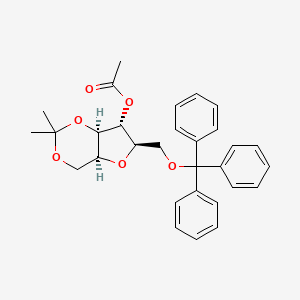

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4aS,6R,7R,7aR)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-21(31)34-27-25(35-26-19-32-29(2,3)36-28(26)27)20-33-30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19-20H2,1-3H3/t25-,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOENFNIYAKGMHW-JUDWXZBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a complex, protected monosaccharide derivative that serves as a valuable intermediate in synthetic carbohydrate chemistry. Its specific arrangement of protecting groups—isopropylidene, acetyl, and trityl—at defined stereocenters makes it a strategic building block for the multi-step synthesis of more complex glycans and glycoconjugates. Such compounds are instrumental in the field of glycobiology, which investigates the role of carbohydrates in biological processes, and are crucial for the development of novel therapeutics and diagnostics.[1][2] This guide provides a comprehensive overview of its known chemical properties and its general role in synthetic workflows.

Chemical and Physical Properties

The defining characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 65729-83-1 | Amerigo Scientific |

| Molecular Formula | C₃₀H₃₂O₆ | Amerigo Scientific |

| Molecular Weight | 488.57 g/mol | Amerigo Scientific |

| Melting Point | 123-125°C | ChemicalBook[3] |

| Appearance | White solid | ChemicalBook[3] |

| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate | ChemicalBook[3] |

| Storage Temperature | Refrigerator | ChemicalBook[3] |

Role in Synthetic Chemistry & Glycobiology

This compound is primarily utilized as a chiral building block in the synthesis of modified sugars and glycans for research in glycobiology.[1][2] The field of glycobiology explores the structure, function, and biosynthesis of carbohydrates and their derivatives in biological systems.[1][2] The strategic placement of protecting groups on the glucitol scaffold allows for selective chemical transformations at specific hydroxyl positions.

The key features of its molecular architecture are:

-

2,5-Anhydro-D-glucitol Core: A rigid furanose-like ring system.

-

1,3-O-Isopropylidene Group: A cyclic acetal that protects the C1 and C3 hydroxyls, which is stable under basic and hydrogenolysis conditions but can be removed with acid.

-

4-O-Acetyl Group: An ester protecting group for the C4 hydroxyl, which can be selectively removed under basic conditions (e.g., with sodium methoxide).

-

6-O-Trityl Group: A bulky trityl ether protecting the primary C6 hydroxyl. This group is acid-labile and can be removed selectively in the presence of the isopropylidene group under carefully controlled acidic conditions.

This differential protection allows chemists to unmask specific hydroxyl groups in a planned sequence to build more complex carbohydrate structures, attach them to other molecules like peptides or lipids, or introduce modifications for structure-activity relationship studies.

Hypothetical Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a logical synthetic pathway can be inferred from standard carbohydrate chemistry techniques. The following diagram illustrates a plausible workflow starting from a common precursor, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Caption: Plausible synthetic route for the target compound.

Experimental Considerations

Given the absence of a published, step-by-step protocol, researchers would need to develop and optimize the synthetic procedures. Below are general considerations for the key transformations illustrated in the workflow.

Selective Deprotection of 5,6-O-Isopropylidene Group

-

Reagents: Typically, a mild acidic condition is required to selectively remove the more sterically hindered and strained 5,6-isopropylidene group while retaining the 1,2-isopropylidene group. Aqueous acetic acid (e.g., 60-80%) at room temperature or slightly elevated temperatures is a common choice.

-

Monitoring: The reaction progress must be carefully monitored by Thin Layer Chromatography (TLC) to avoid over-deprotection and the removal of the 1,2-isopropylidene group.

-

Work-up: Neutralization of the acid followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by silica gel column chromatography.

Tritylation of the Primary C6-Hydroxyl

-

Reagents: Trityl chloride (TrCl) is used in the presence of a base, typically pyridine, which acts as both a solvent and an acid scavenger.

-

Selectivity: The primary hydroxyl at C6 is significantly more reactive than the secondary hydroxyls, allowing for highly selective protection.

-

Work-up: The reaction is typically quenched with water or methanol. The product is extracted and purified by column chromatography to remove excess reagents and any minor byproducts.

Anhydro Bridge Formation and Isopropylidene Migration

-

This is a more complex, hypothetical step that would likely require significant optimization. The formation of the 2,5-anhydro bridge from a glucofuranose precursor is a known transformation in carbohydrate chemistry, often acid or base-catalyzed, proceeding through activation of the C5-hydroxyl and subsequent intramolecular nucleophilic attack by the C2-oxygen. This rearrangement would be coupled with the migration of the acetal to the 1,3-position. This is a non-trivial step and would be the key challenge in the synthesis.

Acetylation of the C4-Hydroxyl

-

Reagents: Acetic anhydride with a base catalyst such as pyridine or DMAP (4-dimethylaminopyridine) is the standard procedure for acetylating a free hydroxyl group.

-

Work-up: The reaction is quenched, typically with methanol or water, to destroy excess acetic anhydride. The product is then extracted and purified, usually by silica gel chromatography.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic glycobiology. While detailed experimental data and protocols are not widely available, its structure suggests a clear role as a versatile building block for constructing complex carbohydrate-based molecules. Its utility lies in the orthogonal nature of its protecting groups, which enables chemists to perform selective manipulations critical for the synthesis of molecules aimed at elucidating and modulating biological pathways. Researchers working with this compound will need to rely on established principles of carbohydrate chemistry to guide its synthesis and application.

References

In-Depth Technical Guide: Structure Elucidation of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-O-acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a biochemical reagent utilized in glycobiology research.[1][2] Glycobiology is the study of the structure, synthesis, and biology of saccharides (sugar chains or glycans), which are widely distributed in nature.[1][2]

Molecular Structure

The chemical structure of the title compound is presented below. It is a derivative of D-glucitol featuring a 2,5-anhydro bridge, a 1,3-O-isopropylidene protecting group, a 4-O-acetyl group, and a 6-O-trityl group.

Caption: Chemical structure of the title compound.

Physicochemical Properties

A summary of the known physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | White Solid | [3] |

| Melting Point | 123-125°C | [3] |

| Solubility | Chloroform, Ethanol, Ethyl Acetate | [3] |

| Storage Temperature | Refrigerator | [3] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of related 2,5-anhydro-D-glucitol derivatives. The synthesis would likely involve a multi-step process starting from a suitable carbohydrate precursor.

General Synthetic Workflow:

-

Formation of 2,5-Anhydro-D-glucitol: This is a key intermediate.[4]

-

Protection of Hydroxyl Groups:

-

Isopropylidene protection: Reaction with acetone or a derivative to protect the 1,3-hydroxyl groups.

-

Trityl protection: Reaction with a tritylating agent to selectively protect the primary 6-hydroxyl group.

-

-

Acetylation: Acetylation of the remaining free hydroxyl group at the C-4 position using an acetylating agent.

-

Purification: The final product would be purified using standard techniques such as column chromatography.

The diagram below illustrates a logical workflow for the synthesis and characterization of the target molecule.

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Spectroscopic Data for Structure Elucidation

Detailed ¹H and ¹³C NMR data for the specific title compound were not available in the search results. However, the characterization of such a molecule would rely heavily on these techniques. Below is a table outlining the expected signals and their assignments based on the known structure.

Table of Expected NMR Data

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key Correlations (HMBC/COSY) |

| Trityl-H | ~7.2-7.5 (m, 15H) | ~127-129 (aromatic C), ~144 (ipso-C) | |

| H-1, H-1' | ~3.5-4.2 | ~65-75 | COSY with H-2 |

| H-2 | ~4.0-4.5 | ~75-85 | COSY with H-1, H-3 |

| H-3 | ~4.0-4.5 | ~75-85 | COSY with H-2, H-4 |

| H-4 | ~5.0-5.5 (due to AcO) | ~70-80 | COSY with H-3, H-5 |

| H-5 | ~4.0-4.5 | ~75-85 | COSY with H-4, H-6 |

| H-6, H-6' | ~3.0-3.5 | ~60-70 | COSY with H-5 |

| Isopropylidene-CH₃ | ~1.3-1.5 (s, 6H) | ~25-30 | HMBC to isopropylidene C |

| Acetyl-CH₃ | ~2.0-2.2 (s, 3H) | ~20-22 | HMBC to acetyl C=O |

| Acetyl-C=O | ~170 | ||

| Isopropylidene-C | ~100-110 | ||

| Trityl-C | ~87 |

Note: The expected chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The expected mass would correspond to its chemical formula.

This guide provides a framework for understanding the structure and characterization of this compound. For definitive analysis, detailed experimental work and spectroscopic data acquisition are necessary.

References

An In-depth Technical Guide to the Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a notable biochemical reagent utilized in the field of glycobiology. The synthesis involves a multi-step process commencing from the readily available D-glucitol. The key stages of this synthesis are the formation of the 2,5-anhydro ring, the protection of specific hydroxyl groups, and a final regioselective acetylation. This guide details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations and workflows.

Synthesis Pathway Overview

The synthesis of this compound is a sequential process designed to selectively modify the D-glucitol backbone. The overall transformation can be conceptualized in the following three key stages:

-

Anhydro Ring Formation: The initial step involves an intramolecular cyclization of D-glucitol to form the 2,5-anhydro-D-glucitol core structure.

-

Orthogonal Protection: To enable selective acetylation at the C-4 position, the hydroxyl groups at the C-1, C-3, and C-6 positions are protected. This is typically achieved through the formation of an isopropylidene acetal across the C-1 and C-3 hydroxyls and the introduction of a bulky trityl group at the C-6 primary hydroxyl.

-

Regioselective Acetylation: The final step is the targeted acetylation of the remaining free hydroxyl group at the C-4 position to yield the desired product.

The Pivotal Role of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic Utility: A Gateway to L-Iduronic Acid and Glycosaminoglycans

The primary role of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol in glycobiology is as a synthetic intermediate in the multi-step synthesis of L-iduronic acid building blocks. The synthesis of GAG oligosaccharides is a formidable challenge, largely due to the difficulty in obtaining gram-scale quantities of IdoA synthons.[1] The D-glucitol derivative provides a rigid furanose scaffold with selectively protected hydroxyl groups, facilitating the key stereochemical inversion at the C5 position to achieve the L-ido configuration.

A general synthetic pathway involves the deprotection of the trityl group at the C6 position, followed by oxidation to a carboxylic acid. Subsequent manipulation of the stereocenter at C5, often through an oxidation-reduction sequence or nucleophilic displacement, yields the desired L-iduronic acid derivative. These synthons are then suitably protected for use as either glycosyl donors or acceptors in the assembly of GAG oligosaccharides.

Below is a generalized workflow for the synthesis of an L-iduronic acid donor from a D-glucitol precursor.

Caption: Generalized synthetic workflow from the D-glucitol precursor to an L-iduronic acid donor.

Role of Derived Glycosaminoglycans in Cellular Signaling

The L-iduronic acid building blocks synthesized from this compound are instrumental in constructing structurally defined heparan sulfate and dermatan sulfate oligosaccharides. These synthetic GAGs are powerful tools for dissecting their roles in critical cell signaling pathways.

Heparan Sulfate and the Wnt Signaling Pathway

Heparan sulfate proteoglycans (HSPGs) are essential co-receptors in the Wnt signaling pathway, which is crucial for embryonic development, tissue homeostasis, and cancer progression.[2][3] HSPGs can modulate Wnt signaling by binding to Wnt ligands, thereby influencing their distribution and interaction with Frizzled receptors.[2] Synthetic heparan sulfate oligosaccharides have been used to study the specific sulfation patterns required for Wnt binding and signaling activation.

Caption: Role of Heparan Sulfate in Canonical Wnt Signaling.

Dermatan Sulfate and TGF-β Signaling

Dermatan sulfate, another GAG containing L-iduronic acid, plays a significant role in the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a key regulator of cell growth, differentiation, and extracellular matrix production.[4] Dermatan sulfate proteoglycans, such as decorin, can bind to TGF-β, thereby modulating its bioavailability and activity. Synthetic dermatan sulfate oligosaccharides are valuable for investigating the structural requirements for this interaction and its therapeutic potential in fibrotic diseases and cancer.

Quantitative Data

The synthesis of L-iduronic acid derivatives and subsequent GAG oligosaccharides involves numerous steps, with yields varying depending on the specific protecting groups and reaction conditions employed. The following table summarizes representative data from the literature for key transformations.

| Transformation | Starting Material | Product | Reagents | Yield (%) | Reference |

| Oxidation | Protected D-glucofuranose | D-glucuronic acid derivative | TEMPO, BAIB | 95 | F. A. Almalki et al. (2016) |

| Epimerization | D-glucuronic acid derivative | L-iduronic acid derivative | Ac2O, DBU | 60-70 | M. S. Karst et al. (2018) |

| Glycosylation | L-iduronic acid donor | Disaccharide | TMSOTf | 70-85 | X. Li et al. (2012) |

Experimental Protocols

General Procedure for the Synthesis of an L-Iduronic Acid Synthon from a D-Glucose Derivative

The following is a representative, multi-step protocol for the synthesis of a protected L-iduronic acid derivative from a commercially available D-glucose starting material. Note that the specific starting material, this compound, would enter a similar pathway after initial deprotection and oxidation steps.

Step 1: Oxidation of the Primary Alcohol

-

To a solution of the protected D-glucose derivative (1.0 eq) in a mixture of acetonitrile and water (1:1) is added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq) and (diacetoxyiodo)benzene (BAIB) (2.5 eq).

-

The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the corresponding D-glucuronic acid derivative.

Step 2: C5-Epimerization to L-Iduronic Acid Derivative

-

The D-glucuronic acid derivative (1.0 eq) is dissolved in acetic anhydride.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) is added, and the mixture is heated to 120 °C for several hours.

-

The reaction mixture is cooled to room temperature and concentrated in vacuo.

-

The residue is dissolved in a mixture of methanol and water, and potassium carbonate is added to hydrolyze the acetates.

-

The mixture is neutralized with an acidic resin, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the protected L-iduronic acid derivative.

Step 3: Glycosylation to Form a Disaccharide

-

The L-iduronic acid donor (1.2 eq) and a suitable glycosyl acceptor (1.0 eq) are co-evaporated with toluene and dried under high vacuum.

-

The mixture is dissolved in anhydrous dichloromethane, and activated molecular sieves are added.

-

The solution is cooled to -78 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) is added dropwise.

-

The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

-

The reaction is quenched with triethylamine, filtered, and concentrated.

-

The resulting disaccharide is purified by silica gel column chromatography.

Conclusion

This compound stands as a testament to the importance of strategic molecular design in synthetic carbohydrate chemistry. Its utility as a precursor for L-iduronic acid has paved the way for the synthesis of complex glycosaminoglycans. These synthetic GAGs are indispensable tools for elucidating the intricate roles of their natural counterparts in fundamental biological processes and for the development of new therapeutic agents targeting a wide range of diseases, from cancer to viral infections. Further exploration of synthetic routes starting from this and related synthons will continue to advance the frontiers of glycobiology and drug discovery.

References

- 1. Heparan Sulfate Proteoglycan Clustering in Wnt Signaling and Dispersal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparin activates Wnt signaling for neuronal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minsky DTIC [dtic.minsky.ai]

- 4. Transforming growth factor beta regulates the expression and structure of extracellular matrix chondroitin/dermatan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a carbohydrate derivative of interest in glycobiology and medicinal chemistry.[1][2] This document details the expected spectroscopic characteristics based on analogous compounds and outlines detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for the title compound. These values are extrapolated from known data for structurally related molecules and serve as a reference for characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.45 - 7.20 | m | - | Ar-H (Trityl) |

| 5.00 - 4.80 | m | - | H-4 |

| 4.60 - 4.40 | m | - | H-1a, H-3 |

| 4.20 - 4.00 | m | - | H-2, H-5 |

| 3.40 - 3.20 | dd | J = 10.0, 4.0 | H-6a |

| 3.20 - 3.00 | dd | J = 10.0, 5.0 | H-6b |

| 2.10 | s | - | -OCOCH₃ |

| 1.50 | s | - | C(CH₃)₂ |

| 1.35 | s | - | C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 170.0 | -C OCH₃ |

| 143.5 | Ar-C (quaternary, Trityl) |

| 128.5 | Ar-CH (Trityl) |

| 128.0 | Ar-CH (Trityl) |

| 127.0 | Ar-CH (Trityl) |

| 112.0 | C (CH₃)₂ |

| 87.0 | C (Trityl) |

| 85.0 - 75.0 | C-1, C-2, C-3, C-4, C-5 |

| 64.0 | C-6 |

| 27.0 | C(C H₃)₂ |

| 25.0 | C(C H₃)₂ |

| 21.0 | -OCOC H₃ |

Table 3: Predicted Mass Spectrometry Data

| Technique | Mode | Expected m/z | Assignment |

| ESI | Positive | [M+Na]⁺ | Sodium Adduct |

| [M+H]⁺ | Protonated Molecule | ||

| [M-CH₃COO]⁺ | Loss of Acetyl Group | ||

| [Trityl]⁺ (243.1) | Trityl Cation |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1375 | Medium | C-H bend (isopropylidene) |

| ~1230 | Strong | C-O stretch (ester) |

| ~1070 | Strong | C-O stretch (ether) |

| ~700 | Strong | C-H bend (aromatic, trityl) |

Experimental Protocols

The synthesis of this compound involves a three-step process starting from 2,5-anhydro-D-glucitol. The general workflow is depicted in the diagram below.

Caption: Synthetic pathway for the target compound.

1. Synthesis of 1,3-O-Isopropylidene-2,5-anhydro-D-glucitol

-

Materials: 2,5-Anhydro-D-glucitol, anhydrous acetone, concentrated sulfuric acid, anhydrous sodium carbonate.

-

Procedure: To a stirred suspension of 2,5-anhydro-D-glucitol in anhydrous acetone at 0 °C, a catalytic amount of concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of anhydrous sodium carbonate, and the mixture is filtered. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

2. Synthesis of 1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol

-

Materials: 1,3-O-Isopropylidene-2,5-anhydro-D-glucitol, trityl chloride, anhydrous pyridine.

-

Procedure: The isopropylidene-protected intermediate is dissolved in anhydrous pyridine. Trityl chloride is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion. The mixture is then poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated aqueous copper sulfate solution to remove pyridine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude tritylated product, which is purified by column chromatography.

3. Synthesis of this compound

-

Materials: 1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol, acetic anhydride, anhydrous pyridine.

-

Procedure: The tritylated intermediate is dissolved in a mixture of anhydrous pyridine and acetic anhydride. The reaction is stirred at room temperature until complete conversion of the starting material. The reaction mixture is then co-evaporated with toluene to remove excess pyridine and acetic anhydride. The residue is dissolved in an organic solvent and washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried, and the solvent is evaporated to afford the final product, which can be further purified by recrystallization or column chromatography.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the final product.

Caption: Analytical workflow for structural elucidation.

References

An In-Depth Technical Guide to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a significant biochemical reagent in the field of glycobiology. This document details its known properties, outlines a general synthetic approach, and discusses its potential applications in research and development.

Core Physical and Chemical Properties

This compound is a protected derivative of D-glucitol, a sugar alcohol. The strategic placement of protecting groups—isopropylidene, trityl, and acetyl—makes it a valuable intermediate in the synthesis of more complex carbohydrate-based molecules. These groups can be selectively removed under specific conditions, allowing for precise chemical modifications at different positions of the glucitol backbone.

A summary of its key physical and chemical data is presented below:

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₆ | [1] |

| Molecular Weight | 488.57 g/mol | [1] |

| Melting Point | 123-125 °C | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Characterization

General Synthetic Workflow

The synthesis would likely start from a readily available precursor, D-glucitol, and involve a series of protection steps to install the isopropylidene, trityl, and finally the acetyl groups in a regioselective manner.

References

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol: A Chiral Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and natural product synthesis, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these, carbohydrate-derived synthons offer a rich source of stereochemically defined scaffolds. This technical guide focuses on 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol , a versatile chiral building block derived from D-glucose. Its rigidified furanoid core, adorned with a strategic arrangement of protecting groups, presents a unique platform for the synthesis of a variety of chiral molecules, including modified nucleosides, bioactive natural products, and novel pharmaceutical intermediates. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, supported by detailed experimental protocols and data.

Physicochemical Properties

This compound is a white solid with a melting point of 123-125°C.[1] It is soluble in common organic solvents such as chloroform, ethanol, and ethyl acetate.[1] The strategic placement of protecting groups—isopropylidene, trityl, and acetyl—allows for selective deprotection and further functionalization at specific positions of the glucitol backbone.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₆ | N/A |

| Molecular Weight | 496.57 g/mol | N/A |

| Melting Point | 123-125°C | [1] |

| Appearance | White Solid | [1] |

| Solubility | Chloroform, Ethanol, Ethyl Acetate | [1] |

Synthesis of the Chiral Building Block

The synthesis of this compound originates from the readily available chiral pool starting material, D-glucose. The synthetic strategy involves a series of protection and functional group manipulations to yield the target molecule. The general synthetic pathway can be envisioned as follows:

Figure 1: General synthetic workflow for the preparation of the title compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Anhydro-D-glucitol

This protocol is a general representation and may require optimization based on literature procedures.

2,5-Anhydro-D-glucitol can be synthesized from D-mannitol through a diepoxide intermediate followed by intramolecular cyclization.

Materials:

-

D-Mannitol

-

Reagents for epoxidation (e.g., m-CPBA)

-

Ammonium formate

-

Methanol

-

Microwave reactor (optional)

Procedure:

-

D-Mannitol is converted to a suitable precursor, such as a diepoxide, following established literature methods.

-

The diepoxide is then subjected to intramolecular cyclization. A reported method involves the use of ammonium formate in methanol, potentially assisted by microwave irradiation to enhance reaction rates and yields.

-

The reaction mixture is purified by column chromatography to afford 2,5-anhydro-D-glucitol.

Step 2: Synthesis of 1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol

This protocol is a conceptual outline and requires specific conditions from relevant literature.

Materials:

-

2,5-Anhydro-D-glucitol

-

2,2-Dimethoxypropane or acetone

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Trityl chloride

-

Pyridine or other suitable base

-

Anhydrous solvents (e.g., DMF, CH₂Cl₂)

Procedure:

-

Isopropylidenation: 2,5-Anhydro-D-glucitol is reacted with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst to selectively protect the 1- and 3-hydroxyl groups as an isopropylidene acetal.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

-

Tritylation: The resulting 1,3-O-isopropylidene-2,5-anhydro-D-glucitol is then selectively protected at the primary 6-hydroxyl group using trityl chloride in the presence of a base like pyridine.

-

The product, 1,3-O-isopropylidene-6-trityl-2,5-anhydro-D-glucitol, is purified by column chromatography.

Step 3: Synthesis of this compound

This is a generalized procedure for selective acetylation.

Materials:

-

1,3-O-Isopropylidene-6-trityl-2,5-anhydro-D-glucitol

-

Acetic anhydride

-

Pyridine or other suitable base (e.g., DMAP as a catalyst)

-

Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

-

To a solution of 1,3-O-isopropylidene-6-trityl-2,5-anhydro-D-glucitol in an anhydrous solvent, pyridine and a catalytic amount of DMAP are added.

-

The solution is cooled in an ice bath, and acetic anhydride is added dropwise.

-

The reaction is stirred and allowed to warm to room temperature, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with methanol and the solvent is removed under reduced pressure.

-

The crude product is dissolved in an organic solvent, washed with aqueous solutions to remove impurities, dried over an anhydrous drying agent, and concentrated.

-

The final product is purified by column chromatography to yield this compound as a white solid.

Spectroscopic Data

| Data Type | Expected Key Features |

| ¹H NMR | Singlet for acetyl methyl protons (around δ 2.0-2.2 ppm), signals for isopropylidene methyl groups, multiplets for the glucitol ring protons, and signals for the trityl group protons in the aromatic region. |

| ¹³C NMR | Signal for the acetyl carbonyl carbon (around δ 170 ppm), signal for the acetyl methyl carbon (around δ 21 ppm), signals for the isopropylidene carbons, and signals for the glucitol and trityl carbons. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass. |

Applications as a Chiral Building Block

The strategic placement of orthogonal protecting groups makes this compound a valuable intermediate in asymmetric synthesis. The acetyl group at the C-4 position can be selectively removed to expose a secondary hydroxyl group for further transformations, while the trityl group at the C-6 position can be cleaved under acidic conditions to reveal the primary hydroxyl group. The isopropylidene group, being more robust, can be removed at a later stage.

This differential reactivity allows for a stepwise and controlled elaboration of the molecule, making it a suitable precursor for:

-

Synthesis of Modified Nucleosides: The furanoid core mimics the ribofuranose or deoxyribofuranose ring of nucleosides. The hydroxyl groups can be functionalized to introduce nucleobases and other modifications.

-

Natural Product Synthesis: The chiral scaffold can be used as a starting material for the total synthesis of various natural products containing tetrahydrofuran or related structural motifs.

-

Development of Novel Chiral Ligands: The hydroxyl groups can be derivatized to create novel chiral ligands for asymmetric catalysis.

Figure 2: Potential synthetic applications of the chiral building block.

Conclusion

This compound is a valuable and versatile chiral building block derived from an abundant natural resource. Its well-defined stereochemistry and the presence of orthogonally protected hydroxyl groups provide a powerful tool for synthetic chemists in the fields of drug discovery, natural product synthesis, and materials science. The synthetic route, while multi-step, utilizes established chemical transformations, making this synthon accessible for research and development purposes. Further exploration of its reactivity and application in the synthesis of novel, high-value molecules is a promising area of investigation.

References

An In-Depth Technical Guide to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a protected monosaccharide derivative with significant applications in carbohydrate chemistry and as a building block in the synthesis of more complex molecules. This document outlines its chemical properties, synthesis, and potential applications, particularly in the realm of drug discovery and development.

Chemical Identity and Properties

This compound, identified by the CAS Number 65729-83-1 , is a derivative of D-glucitol, the sugar alcohol corresponding to D-glucose.[] The strategic placement of protecting groups—isopropylidene, acetyl, and trityl—at specific hydroxyl positions makes it a valuable intermediate in multi-step organic syntheses. These groups can be selectively removed under different chemical conditions, allowing for precise modifications at various points on the glucitol backbone.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 65729-83-1 | [] |

| Molecular Formula | C30H32O6 | |

| Molecular Weight | 488.57 g/mol | |

| Appearance | White Solid | [2] |

| Melting Point | 123-125°C | [2] |

| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Caption: Retrosynthetic approach for the target molecule.

Experimental Workflow for Synthesis:

Caption: A plausible synthetic workflow for the target molecule.

Detailed Methodologies (Hypothetical):

-

Step 1: Synthesis of 2,5-Anhydro-D-glucitol: D-glucitol can be subjected to acid-catalyzed intramolecular dehydration to form the 2,5-anhydro ring system. This is a common transformation for polyols.

-

Step 2: Selective Tritylation: The primary hydroxyl group at the C6 position of 2,5-anhydro-D-glucitol is selectively protected using trityl chloride in the presence of a base like pyridine. The steric bulk of the trityl group favors reaction at the less hindered primary alcohol.

-

Step 3: Isopropylidenation: The resulting diol is then reacted with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst to form the isopropylidene acetal, protecting the C1 and C3 hydroxyl groups.

-

Step 4: Acetylation: The final step involves the acetylation of the remaining free hydroxyl group at the C4 position using acetic anhydride or acetyl chloride in a suitable solvent with a base.

Purification and Characterization:

Purification of the final product is typically achieved through column chromatography on silica gel. Characterization relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure by analyzing the chemical shifts and coupling constants of the protons and carbons, which are indicative of the stereochemistry and the presence of the protecting groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl group from the acetyl moiety and the ether linkages.

Applications in Research and Drug Development

As a protected carbohydrate, this compound serves as a versatile building block in glycobiology and medicinal chemistry.[3] Its utility lies in the ability to selectively deprotect the hydroxyl groups to introduce various functionalities.

Potential Roles in Drug Discovery:

-

Synthesis of Glycosidase Inhibitors: The core structure of this molecule is related to sugar mimics that can be elaborated into inhibitors of glycosidases, enzymes involved in carbohydrate metabolism. Such inhibitors have therapeutic potential in managing diabetes and other metabolic disorders.

-

Development of Antiviral and Anticancer Agents: Nucleoside and non-nucleoside analogs with modified sugar moieties are a cornerstone of antiviral and anticancer drug discovery. This protected glucitol can serve as a scaffold for the synthesis of such novel therapeutic agents.

-

Preparation of Glycoconjugates: The ability to selectively functionalize the molecule allows for its incorporation into larger structures like glycoconjugates, which are important for studying and targeting biological processes.

While direct biological activity data for this specific compound is not widely published, the evaluation of structurally related protected glucitol derivatives often involves enzymatic assays and cell-based studies to determine their efficacy and mechanism of action.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a synthetic intermediate. Therefore, it is not directly involved in signaling pathways. However, the molecules synthesized from this precursor can be designed to interact with specific biological targets. For instance, a final compound derived from this starting material could be an inhibitor of an enzyme in a metabolic pathway.

The logical relationship in its use is as follows:

Caption: Logical workflow for utilizing the target molecule.

References

In-Depth Technical Guide: Molecular Weight of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a biochemical reagent utilized in glycobiology research.[1][2] The focus of this guide is the precise determination and presentation of its molecular weight.

Chemical Identity and Molecular Formula

This compound is a complex organic molecule used in the study of carbohydrates and their roles in biological systems.[1][2] The empirical molecular formula for this compound has been determined to be C30H32O6.[3]

Molecular Weight Determination

The molecular weight is a critical parameter for a wide range of applications in research and development, including stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analysis of experimental results in techniques such as mass spectrometry.

The formula weight of this compound is 488.57 g/mol .[3] This value is derived from the summation of the atomic weights of all atoms in the molecular formula (C30H32O6).

Quantitative Data Summary

For clarity and ease of comparison, the molecular data is summarized in the table below.

| Property | Value |

| Molecular Formula | C30H32O6 |

| Formula Weight ( g/mol ) | 488.57[3] |

Experimental Protocols

The determination of the molecular formula and weight of a purified chemical entity like this compound is typically achieved through a combination of elemental analysis and mass spectrometry.

Elemental Analysis: This technique provides the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound. These percentages are then used to determine the empirical formula.

Mass Spectrometry: This analytical method measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate molecular weight, which helps in confirming the molecular formula.

Due to the fundamental and well-established nature of this compound's molecular weight, specific experimental protocols for its re-determination are not detailed in this guide. The accepted value is based on standard analytical chemistry principles.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula.

Caption: Logical workflow for calculating molecular weight.

References

Methodological & Application

Application Note: Selective Deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

Audience: Researchers, scientists, and drug development professionals in the fields of glycobiology and medicinal chemistry.

Purpose: This document provides detailed protocols for the selective and complete deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a key intermediate in glycobiology research.

Introduction

This compound is a versatile building block in the synthesis of various biologically active molecules. The strategic removal of its protecting groups—acetyl, isopropylidene, and trityl—is crucial for subsequent chemical modifications. This application note outlines validated protocols for the selective removal of each protecting group, as well as a procedure for complete deprotection, enabling precise control over the synthetic pathway. The differential lability of these groups to acidic and basic conditions allows for their stepwise and selective cleavage.

Chemical Structure

Caption: Structure of this compound.

Deprotection Strategies

The selective deprotection of this compound relies on the distinct chemical stability of each protecting group. The trityl group is highly susceptible to acid, the isopropylidene group is moderately acid-labile, and the acetyl group is readily cleaved under basic conditions.

Caption: Workflow for selective and complete deprotection.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates, with visualization by UV light and/or charring with a potassium permanganate stain. Column chromatography should be performed on silica gel (230-400 mesh).

Protocol 1: Selective Deacetylation

This protocol describes the selective removal of the 4-O-acetyl group under basic conditions, leaving the acid-labile trityl and isopropylidene groups intact.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 0.5 M in Methanol

-

Dowex® 50WX8 hydrogen form resin

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the starting material (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium methoxide solution (0.2 eq) dropwise.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Upon completion, neutralize the reaction by adding Dowex® 50WX8 resin until the pH is neutral.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 2,5-Anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol.

| Parameter | Value |

| Product | 2,5-Anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol |

| Reaction Time | 1 - 2 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 90 - 95% |

Protocol 2: Selective Detritylation

This protocol details the selective removal of the 6-O-trityl group under mild acidic conditions. The isopropylidene and acetyl groups are generally stable under these conditions.

Materials:

-

This compound

-

80% aqueous Acetic Acid (AcOH)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the starting material (1.0 eq) in 80% aqueous acetic acid (15 mL per mmol of substrate).

-

Stir the solution at room temperature.

-

Monitor the reaction by TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The reaction is typically complete in 4-6 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene (3 x 10 mL) to remove residual acetic acid.

-

Dissolve the residue in dichloromethane and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

| Parameter | Value |

| Product | 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol |

| Reaction Time | 4 - 6 hours |

| Temperature | Room Temperature |

| Typical Yield | 85 - 90% |

Protocol 3: Selective Deisopropylidenation

This protocol outlines the selective cleavage of the 1,3-O-isopropylidene ketal using a silica-supported acid catalyst.

Materials:

-

This compound

-

Perchloric acid on silica gel (HClO₄-SiO₂)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the starting material (1.0 eq) in a 9:1 mixture of dichloromethane and methanol (20 mL per mmol of substrate).

-

Add HClO₄-SiO₂ (0.5 eq by weight of substrate) to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC (e.g., 1:2 Hexanes/Ethyl Acetate). The reaction is typically complete within 6-8 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

-

Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 4-O-Acetyl-2,5-anhydro-6-trityl-D-glucitol.

| Parameter | Value |

| Product | 4-O-Acetyl-2,5-anhydro-6-trityl-D-glucitol |

| Reaction Time | 6 - 8 hours |

| Temperature | Room Temperature |

| Typical Yield | 80 - 88% |

Protocol 4: Complete Deprotection

This two-step protocol describes the complete removal of all protecting groups to yield the parent 2,5-anhydro-D-glucitol.

Step 1: Acidic Hydrolysis (Removal of Trityl and Isopropylidene Groups)

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Water

-

Dichloromethane (DCM)

-

Toluene

Procedure:

-

Dissolve the starting material (1.0 eq) in a 9:1 mixture of dichloromethane and water (20 mL per mmol of substrate).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA. The crude 4-O-Acetyl-2,5-anhydro-D-glucitol is used directly in the next step.

Step 2: Basic Hydrolysis (Removal of Acetyl Group)

Materials:

-

Crude 4-O-Acetyl-2,5-anhydro-D-glucitol from Step 1

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Dowex® 50WX8 hydrogen form resin

Procedure:

-

Dissolve the crude product from Step 1 in methanol (10 mL per mmol of initial substrate).

-

Add 1 M aqueous sodium hydroxide until the pH is approximately 12.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Neutralize the reaction with Dowex® 50WX8 resin.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography (e.g., using a gradient of DCM/MeOH) to obtain 2,5-anhydro-D-glucitol.

| Parameter | Value |

| Product | 2,5-Anhydro-D-glucitol |

| Total Reaction Time | 4 - 6 hours |

| Temperature | 0 °C to Room Temperature |

| Overall Yield | 75 - 85% |

Summary of Quantitative Data

| Protocol | Protecting Group Removed | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Acetyl | NaOMe | MeOH | 1-2 | 0 - RT | 90-95 |

| 2 | Trityl | 80% aq. AcOH | - | 4-6 | RT | 85-90 |

| 3 | Isopropylidene | HClO₄-SiO₂ | DCM/MeOH | 6-8 | RT | 80-88 |

| 4 | All | 1. TFA, H₂O/DCM2. NaOH, MeOH | - | 4-6 | 0 - RT | 75-85 |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle strong acids (TFA, HClO₄) and bases (NaOMe, NaOH) with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Selective Removal of the Trityl Group from Protected Glucitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group in organic synthesis, particularly in carbohydrate chemistry, for the selective protection of primary hydroxyl groups. Its steric bulk favors the reaction with less hindered primary alcohols, and its removal under mildly acidic conditions allows for orthogonal deprotection in the presence of other protecting groups. This application note provides detailed protocols and comparative data for the selective removal of the trityl group from protected glucitol derivatives, a crucial step in the synthesis of various biologically active molecules and drug candidates.

The selective deprotection of a tritylated glucitol derivative, such as 1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol, presents the challenge of removing the trityl group without affecting other acid-sensitive protecting groups, like acetates.[1] This document outlines various methods to achieve this selectivity, including classical acidic hydrolysis and other milder procedures.

Deprotection Strategies: A Comparative Overview

The choice of detritylation method depends on the overall protecting group strategy and the sensitivity of the substrate to acidic conditions. The most common methods involve acid-catalyzed cleavage, which takes advantage of the stability of the resulting trityl cation.[2] However, for substrates with other acid-labile groups, alternative methods have been developed.

Data Presentation: Quantitative Comparison of Deprotection Methods

The following table summarizes various reported conditions for the deprotection of trityl-protected alcohols, providing a basis for selecting the optimal method for protected glucitol.

| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

| Acid-Catalyzed | ||||||

| Mild Acidic Hydrolysis | 80% Acetic Acid (aq.) | Acetic Acid/Water | Room Temp to 60°C | 1 - 16 h | >90 | Effective for selective removal in the presence of acetyl groups. The byproduct triphenylmethanol can be easily removed. |

| Formic Acid | 88-97% Formic Acid | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to stronger acids like TFA.[3] |

| Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (1-10%) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds, but may cleave other acid-sensitive groups.[3] |

| Lewis Acid Catalysis | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | 0°C to Room Temp | 1 - 3 h | 80 - 95 | Can offer different selectivity compared to Brønsted acids. |

| Reductive Cleavage | ||||||

| Catalytic Hydrogenolysis | H₂, Pd/C (10%) | Methanol or Ethanol | Room Temp | 12 - 24 h | 70 - 90 | Useful when other reducible groups are not present. Benzyl ethers would also be cleaved. |

| Other Methods | ||||||

| Lithium Chloride Mediated | Lithium Chloride (LiCl) | Methanol | Reflux | 12 - 25 h | 88 - 95 | A mild and inexpensive method that is tolerant of many other functional groups.[4] |

Experimental Protocols

Protocol 1: Selective Detritylation of 1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol using Aqueous Acetic Acid

This protocol describes a general procedure for the selective removal of the trityl group from a fully acetylated glucitol derivative using mild acidic conditions, which preserves the acetyl protecting groups.

Materials:

-

1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol

-

Glacial Acetic Acid

-

Deionized Water

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: Dissolve the 1-O-trityl-2,3,4,5,6-penta-O-acetyl-D-glucitol (1.0 equiv) in 80% aqueous acetic acid to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Stir the solution at room temperature (or gently heat to 40-60°C to increase the reaction rate).

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 1:1 v/v). The starting material (tritylated glucitol) will have a higher Rf value than the deprotected product. The byproduct, triphenylmethanol, will also be visible on the TLC plate.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Azeotropic Removal of Acetic Acid: To remove residual acetic acid, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. The deprotected glucitol derivative can be eluted using a gradient of hexane and ethyl acetate. The less polar byproduct, triphenylmethanol, will elute first.

Protocol 2: Analytical Monitoring of the Detritylation Reaction

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v) is typically effective for separating the tritylated starting material, the deprotected product, and the triphenylmethanol byproduct.

-

Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent such as a potassium permanganate solution or a ceric ammonium molybdate stain followed by gentle heating.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is suitable for analyzing the reaction mixture.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%), can be used.

-

Detection: UV detection at a wavelength where the trityl group absorbs (e.g., 260 nm) can be used to monitor the disappearance of the starting material. A refractive index (RI) detector can be used to monitor all components.

Visualizations

Signaling Pathway of Acid-Catalyzed Detritylation

Caption: Acid-catalyzed removal of the trityl group.

Experimental Workflow for Selective Detritylation

Caption: Workflow for detritylation and purification.

Conclusion

The selective removal of the trityl group from protected glucitol is a critical transformation in the synthesis of complex carbohydrates and related drug candidates. The choice of deprotection method should be carefully considered based on the stability of other protecting groups present in the molecule. Mild acidic hydrolysis with aqueous acetic acid is a reliable method for the selective detritylation of acetylated glucitol derivatives. Proper monitoring of the reaction and chromatographic purification are essential to obtain the desired deprotected product in high purity. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of carbohydrate chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoenzymatic Synthesis of D-Glucitol-Based Non-Ionic Amphiphilic Architectures as Nanocarriers | MDPI [mdpi.com]

- 3. 626. But-2-enylidene derivatives of glucitol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. rua.ua.es [rua.ua.es]

Application Note: Selective Cleavage of the Isopropylidene Group in 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed protocols for the selective removal of the 1,3-O-isopropylidene protecting group from 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol, a key transformation in carbohydrate chemistry and drug development. Particular attention is given to maintaining the integrity of the acid-sensitive 6-O-trityl and base-labile 4-O-acetyl groups.

Introduction

The selective deprotection of hydroxyl groups is a cornerstone of complex oligosaccharide synthesis and the preparation of carbohydrate-based therapeutics. The isopropylidene acetal, or acetonide, is a widely used protecting group for 1,2- and 1,3-diols due to its ease of installation and general stability.[1] However, its removal, typically under acidic conditions, can be challenging in polyfunctional molecules containing other acid-labile moieties.

This application note addresses the specific challenge of cleaving the 1,3-O-isopropylidene group in this compound. The presence of an acid-sensitive trityl ether and an acetyl ester necessitates carefully controlled reaction conditions to achieve the desired transformation selectively. Trityl ethers are known to be cleaved under acidic conditions, sometimes even more readily than isopropylidene acetals.[2] Therefore, this note explores and compares several methodologies, including mild Brønsted acid catalysis, Lewis acid-mediated cleavage, and non-acidic methods, to provide researchers with a range of options for this delicate deprotection.

Reaction Scheme

Caption: General reaction scheme for the deprotection of the isopropylidene group.

Methodologies and Experimental Protocols

Several methods can be employed for the cleavage of the isopropylidene group. The choice of method will depend on the desired selectivity and the scale of the reaction. Below are detailed protocols for three distinct approaches.

Method 1: Mild Acid-Catalyzed Hydrolysis with Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a mild acidic catalyst that is often used for the cleavage of acid-labile protecting groups when the substrate is sensitive to stronger acids.[3][4][5][6]

Protocol:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).

-

Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture with a mild base such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 2: Lewis Acid-Mediated Cleavage with Copper(II) Chloride

Lewis acids can facilitate the cleavage of isopropylidene groups under conditions that may be milder than those required with Brønsted acids, potentially offering better selectivity.[1][7]

Protocol:

-

Dissolve the protected glucitol derivative (1.0 eq) in a suitable solvent such as acetonitrile or methanol.

-

Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (2.0-5.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by adding a solution of ammonium chloride or EDTA to chelate the copper ions.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product via silica gel chromatography.

Method 3: Non-Acidic Cleavage with Iodine in Methanol

The use of iodine in methanol provides a non-acidic alternative for the cleavage of acetals, which can be advantageous for substrates with acid-sensitive groups.[1][7]

Protocol:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of iodine (e.g., 0.1-0.3 eq).

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting product by column chromatography.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes expected outcomes for the different deprotection methods based on literature for similar compounds. Actual results may vary and require optimization for the specific substrate.

| Method | Reagent | Typical Reaction Time | Typical Yield (%) | Selectivity Notes |

| Mild Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) in MeOH/H₂O | 4 - 24 hours | 70 - 90% | Good selectivity for isopropylidene over acetyl. Trityl group may be partially cleaved with prolonged reaction times or higher temperatures. |

| Lewis Acid | Copper(II) Chloride (CuCl₂) in MeCN or MeOH | 2 - 8 hours | 80 - 95% | Can offer high selectivity for terminal or more labile isopropylidene groups. Trityl ether stability should be monitored. |

| Non-Acidic | Iodine (I₂) in Methanol | 1 - 6 hours | 85 - 98% | Excellent potential for orthogonal deprotection, preserving both trityl and acetyl groups. |

Experimental Workflow Diagram

Caption: General experimental workflow for the cleavage of the isopropylidene group.

Conclusion

The selective cleavage of the isopropylidene group in this compound requires careful consideration of the stability of the accompanying trityl and acetyl protecting groups. While mild acidic conditions with reagents like PPTS can be effective, they carry the risk of partial detritylation. Lewis acid-mediated methods may offer improved selectivity. For the highest degree of orthogonality, non-acidic methods, such as the use of iodine in methanol, are highly recommended and should be the first choice for this particular substrate to ensure the preservation of the acid-labile trityl ether. Researchers should empirically determine the optimal conditions for their specific application by monitoring the reaction closely.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 4. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]

- 5. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Structural Confirmation of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol via NMR Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol is a protected derivative of D-glucitol, a sugar alcohol. The strategic installation of protecting groups—isopropylidene, acetyl, and trityl—allows for regioselective modifications at other positions, making it a valuable building block in the synthesis of complex carbohydrates and carbohydrate-based therapeutics. Given the stereochemical complexity and the presence of multiple functional groups, rigorous structural elucidation is paramount. NMR spectroscopy, including ¹H and ¹³C NMR, serves as the primary analytical tool for confirming the successful synthesis and purity of this molecule.

Experimental Protocols

Sample Preparation

A high-quality NMR spectrum is contingent upon proper sample preparation. The following protocol is recommended:

-

Sample Weighing: Accurately weigh 5-10 mg of the dried this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to the compound's expected solubility.[1] Other solvents such as acetone-d₆ or DMSO-d₆ may be used if solubility is an issue.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Dissolution: Gently vortex the NMR tube to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

2D NMR Spectroscopy (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting different spin systems.

Data Presentation: Representative NMR Data

The following table summarizes the hypothetical ¹H and ¹³C NMR data for this compound, based on characteristic chemical shifts of the constituent functional groups.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

| 1 | ~3.8-4.2 (m) | ~70-75 | H-1/H-2, H-1/C-2, H-1/C-3 |

| 2 | ~4.3-4.6 (m) | ~80-85 | H-2/H-1, H-2/H-3 |

| 3 | ~4.5-4.8 (m) | ~80-85 | H-3/H-2, H-3/H-4 |

| 4 | ~5.0-5.3 (m) | ~75-80 | H-4/H-3, H-4/H-5, H-4/C=O |

| 5 | ~4.0-4.3 (m) | ~80-85 | H-5/H-4, H-5/H-6 |

| 6 | ~3.2-3.5 (m) | ~62-67 | H-6/H-5, H-6/C-Trityl |

| Isopropylidene-C | - | ~110-115 | - |

| Isopropylidene-CH₃ | ~1.3-1.5 (s, 6H) | ~25-30 | Isopropylidene-CH₃/Isopropylidene-C |

| Acetyl-CH₃ | ~2.0-2.2 (s, 3H) | ~20-22 | Acetyl-CH₃/C=O |

| Acetyl-C=O | - | ~170-172 | - |

| Trityl-C (quat) | - | ~86-88 | - |

| Trityl-Ar-H | ~7.2-7.5 (m, 15H) | ~127-144 | - |

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of the target molecule using NMR spectroscopy.

Caption: Workflow for the structural confirmation of this compound.

Interpretation of NMR Data

The structural confirmation relies on the detailed analysis of the NMR spectra:

-

¹H NMR: The integration of the proton signals should correspond to the number of protons at each position. For instance, the signals for the trityl group should integrate to 15 protons, the acetyl methyl group to 3 protons, and the isopropylidene methyl groups to 6 protons. The chemical shifts and coupling patterns of the protons on the glucitol backbone (H-1 to H-6) are indicative of their relative stereochemistry.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule. The chemical shifts are characteristic of the different functional groups: the carbonyl carbon of the acetyl group (~170 ppm), the aromatic carbons of the trityl group (~127-144 ppm), the quaternary carbon of the isopropylidene group (~110-115 ppm), and the carbons of the glucitol core.

-

2D NMR: COSY spectra will reveal the connectivity between adjacent protons in the glucitol ring. HSQC will correlate each proton to its directly attached carbon. HMBC is particularly useful for confirming the positions of the protecting groups by showing correlations between the protons of the protecting groups and the carbons of the glucitol backbone (e.g., correlation between the acetyl methyl protons and the C-4 of the glucitol, and between the H-6 protons and the quaternary carbon of the trityl group).

Conclusion

The combination of one-dimensional and two-dimensional NMR spectroscopy provides a powerful and indispensable method for the complete and unambiguous structural elucidation of this compound. The protocols and representative data presented in this application note serve as a valuable guide for researchers in the fields of synthetic carbohydrate chemistry and drug development to ensure the quality and structural integrity of their synthesized molecules.

References

Application Note: Chromatographic Purification of Acetylated 2,5-Anhydro-D-glucitol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Anhydro-D-glucitol is a sugar alcohol derivative of significant interest in glycobiology and medicinal chemistry.[1][2] As an intermediate for various synthetic pathways, its derivatives are explored for their potential biological activities.[2] Acetylation of the hydroxyl groups on 2,5-anhydro-D-glucitol is a common strategy to protect these functional groups, modify the molecule's solubility, and increase its volatility for analytical procedures like gas chromatography (GC).[3][4] The successful synthesis of acetylated 2,5-anhydro-D-glucitol derivatives necessitates a robust purification strategy to isolate the desired product from reaction byproducts and excess reagents. This document provides detailed protocols for the acetylation of 2,5-Anhydro-D-glucitol and the subsequent purification of its acetylated forms using flash column chromatography.

Synthesis: Acetylation of 2,5-Anhydro-D-glucitol